molecular formula C12H15NO3 B3374013 N-methyl-2-(2-propanoylphenoxy)acetamide CAS No. 1016877-69-2

N-methyl-2-(2-propanoylphenoxy)acetamide

Cat. No.: B3374013
CAS No.: 1016877-69-2
M. Wt: 221.25 g/mol
InChI Key: AWSMCGQQSQNAKM-UHFFFAOYSA-N
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Description

N-methyl-2-(2-propanoylphenoxy)acetamide: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a derivative of acetamide and is characterized by the presence of a phenoxy group substituted with a propanoyl group and an N-methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-propanoylphenoxy)acetamide typically involves the reaction of 2-(2-propanoylphenoxy)acetic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(2-propanoylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: N-methyl-2-(2-propanoylphenoxy)acetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development studies.

Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, agrochemicals, or materials science. Its reactivity and functional groups make it a versatile building block for various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-propanoylphenoxy)acetamide is not well-documented in the literature. based on its chemical structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The phenoxy and amide groups may facilitate binding to enzymes or receptors, influencing biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

  • N-methyl-2-(2-acetylphenoxy)acetamide
  • N-methyl-2-(2-benzoylphenoxy)acetamide
  • N-methyl-2-(2-formylphenoxy)acetamide

Comparison: N-methyl-2-(2-propanoylphenoxy)acetamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propanoyl group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than acetyl, benzoyl, or formyl groups. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-methyl-2-(2-propanoylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-10(14)9-6-4-5-7-11(9)16-8-12(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMCGQQSQNAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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